molecular formula C14H11ClN2 B1209884 2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile CAS No. 4760-53-6

2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile

Cat. No.: B1209884
CAS No.: 4760-53-6
M. Wt: 242.7 g/mol
InChI Key: ISOPQUKKXCXJIJ-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile is an organic compound that features a nitrile group attached to a phenyl ring, which is further substituted with an amino and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-chlorobenzonitrile and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-amino-2-chlorobenzonitrile is dissolved in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Benzyl chloride is then added dropwise to the solution while maintaining the reaction temperature between 60-80°C. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxy, alkoxy, or amino derivatives.

Scientific Research Applications

2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro substituents on the phenyl ring play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorophenol
  • 4-Amino-3-chlorophenol
  • 4-Amino-2,6-dichlorophenol

Comparison

2-(4-Amino-2-chlorophenyl)-2-phenylacetonitrile is unique due to the presence of both a nitrile and a phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-amino-2-chlorophenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-14-8-11(17)6-7-12(14)13(9-16)10-4-2-1-3-5-10/h1-8,13H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOPQUKKXCXJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963884
Record name (4-Amino-2-chlorophenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4760-53-6
Record name 4-Amino-2-chloro-α-phenylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4760-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-2-chlorophenyl)phenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amino-2-chlorophenyl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-amino-2-chlorophenyl)phenylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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